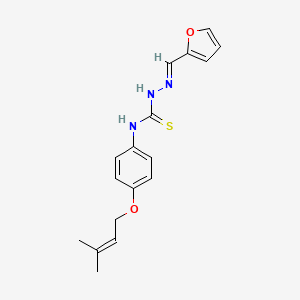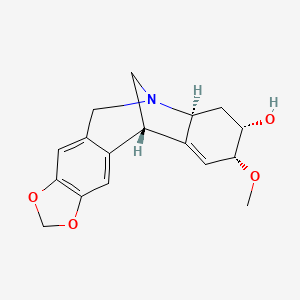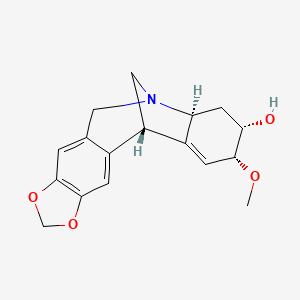
Coccinine, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coccinine, (+/-)-, is an alkaloid compound found in certain plant species, particularly within the Amaryllidaceae family. This compound has garnered interest due to its potential biological activities and its structural similarity to other bioactive alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coccinine, (+/-)-, typically involves the extraction from plant sources or chemical synthesis. The chemical synthesis route often includes the following steps:
Extraction: The compound is extracted from plant material using solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate Coccinine, (+/-)-.
Chemical Synthesis: Alternatively, Coccinine, (+/-)-, can be synthesized through a series of chemical reactions starting from simpler organic molecules. This involves multiple steps, including cyclization and functional group modifications.
Industrial Production Methods
Industrial production of Coccinine, (+/-)-, is less common due to its complex structure and the availability of natural sources. advancements in synthetic chemistry may lead to more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Coccinine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Coccinine, (+/-)-, has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that Coccinine, (+/-)-, may have therapeutic potential in treating certain diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Coccinine, (+/-)-, involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Coccinine, (+/-)-, is structurally similar to other alkaloids such as montanine and galanthamine. These compounds share a core structure but differ in their functional groups and biological activities.
Uniqueness
What sets Coccinine, (+/-)-, apart is its specific arrangement of functional groups, which may confer unique biological properties. Its potential therapeutic applications and chemical reactivity make it a compound of significant interest in various fields of research.
Conclusion
Coccinine, (+/-)-, is a fascinating compound with diverse applications in scientific research Its unique chemical structure and potential biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
485-57-4 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |
InChI Key |
MKYLOMHWHWEFCT-ZQDZILKHSA-N |
Isomeric SMILES |
CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
Canonical SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


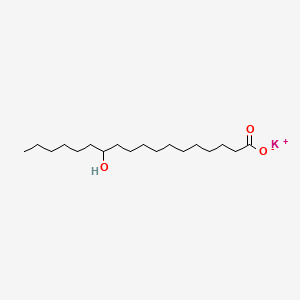
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
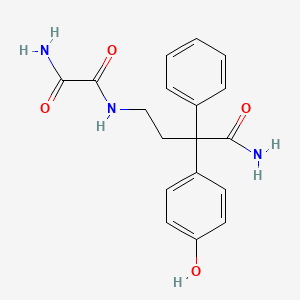
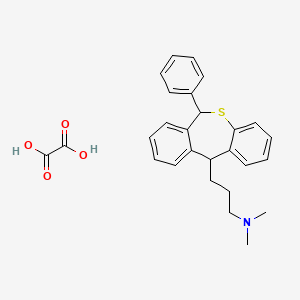
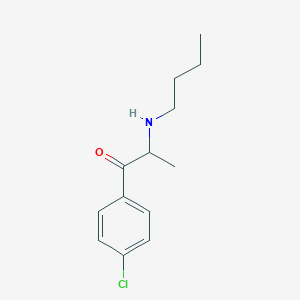
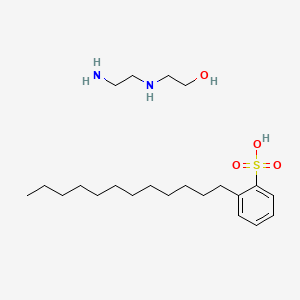
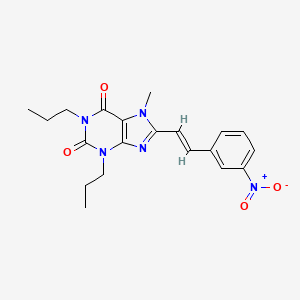
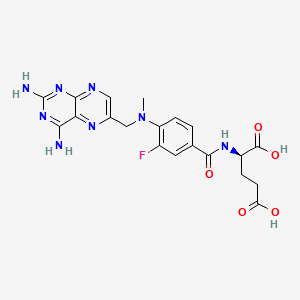

![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
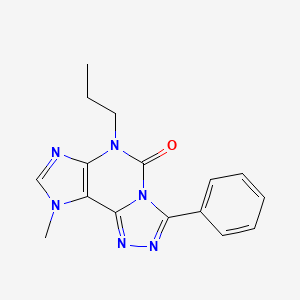
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
